Cas no 79326-89-9 (2-Bromo-1-methylimidazole-5-carbaldehyde)

2-Bromo-1-methylimidazole-5-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key structural features—a reactive aldehyde group and a bromine substituent—enable selective functionalization, making it valuable for constructing complex imidazole-based compounds. The methyl group at the 1-position enhances stability while maintaining reactivity in cross-coupling and nucleophilic substitution reactions. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity and consistent quality ensure reliable performance in multi-step syntheses. Its compatibility with various reaction conditions further underscores its utility as an intermediate in fine chemical and drug discovery applications.
2-Bromo-1-methylimidazole-5-carbaldehyde structure
79326-89-9 structure
Product Name:2-Bromo-1-methylimidazole-5-carbaldehyde
CAS No:79326-89-9
MF:C5H5BrN2O
MW:189.009999990463
MDL:MFCD10696276
CID:1092018
PubChem ID:12742277
Update Time:2025-11-05

2-Bromo-1-methylimidazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
    • 2-bromo-3-methylimidazole-4-carbaldehyde
    • 2-bromo-3-methyl-3h-imidazole-4-carbaldehyde
    • CS-0455739
    • 2-Bromo-1-methylimidazole-5-carbaldehyde
    • FT-0731546
    • EN300-306621
    • BS-29555
    • AT36264
    • AKOS006305756
    • Z1198276318
    • AB56934
    • 79326-89-9
    • MFCD10696276
    • DA-02732
    • MDL: MFCD10696276
    • Inchi: 1S/C5H5BrN2O/c1-8-4(3-9)2-7-5(8)6/h2-3H,1H3
    • InChI Key: LKCRFFLSIUUVIB-UHFFFAOYSA-N
    • SMILES: BrC1=NC=C(C=O)N1C

Computed Properties

  • Exact Mass: 187.95900
  • Monoisotopic Mass: 187.95853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • PSA: 34.89000
  • LogP: 0.99510

2-Bromo-1-methylimidazole-5-carbaldehyde Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-Bromo-1-methylimidazole-5-carbaldehyde

2-Bromo-1-methylimidazole-5-carbaldehyde (CAS No. 79326-89-9): A Versatile Building Block in Organic Synthesis

2-Bromo-1-methylimidazole-5-carbaldehyde (CAS No. 79326-89-9) is a highly valuable imidazole derivative that has gained significant attention in the field of organic synthesis and pharmaceutical research. This compound, with its unique bromo-substituted imidazole structure, serves as a crucial intermediate for the development of various bioactive molecules and functional materials. Its molecular formula is C5H5BrN2O, and it features a reactive aldehyde group at the 5-position, making it an excellent candidate for further chemical modifications.

The growing interest in 2-Bromo-1-methylimidazole-5-carbaldehyde can be attributed to its role in the synthesis of heterocyclic compounds, which are widely used in drug discovery and material science. Researchers and chemists often search for "2-Bromo-1-methylimidazole-5-carbaldehyde synthesis" or "79326-89-9 applications" to explore its potential in creating novel pharmaceutical agents and catalysts. Its compatibility with various cross-coupling reactions and nucleophilic substitutions further enhances its utility in modern synthetic chemistry.

One of the key applications of 2-Bromo-1-methylimidazole-5-carbaldehyde is in the development of small molecule inhibitors and kinase modulators, which are critical in cancer research and inflammatory diseases. The compound's bromo group allows for efficient palladium-catalyzed couplings, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures. Additionally, its aldehyde functionality provides a handle for condensation reactions and Schiff base formation, expanding its versatility in medicinal chemistry.

In recent years, the demand for 2-Bromo-1-methylimidazole-5-carbaldehyde has surged due to its relevance in green chemistry and sustainable synthesis. Many researchers are investigating "eco-friendly methods for imidazole derivatives" or "79326-89-9 in green catalysis," highlighting the compound's potential in reducing environmental impact. Its stability under mild conditions and compatibility with aqueous media make it an attractive candidate for biocompatible reactions and industrial-scale processes.

The physical and chemical properties of 2-Bromo-1-methylimidazole-5-carbaldehyde also contribute to its widespread use. It typically appears as a white to off-white crystalline powder with a melting point range suitable for various synthetic applications. Its solubility in common organic solvents, such as dichloromethane, ethanol, and dimethyl sulfoxide, facilitates its incorporation into diverse reaction systems. These characteristics are often queried in searches like "2-Bromo-1-methylimidazole-5-carbaldehyde solubility" or "79326-89-9 stability," reflecting the practical considerations of researchers.

Beyond pharmaceutical applications, 2-Bromo-1-methylimidazole-5-carbaldehyde is also explored in material science for designing functional polymers and coordination complexes. Its ability to act as a ligand in metal-organic frameworks (MOFs) has opened new avenues in catalysis and sensing technologies. Recent trends show increasing searches for "imidazole-based materials" and "79326-89-9 in MOFs," underscoring its interdisciplinary relevance.

Quality control and analytical methods for 2-Bromo-1-methylimidazole-5-carbaldehyde are another area of interest. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to ensure purity and confirm structural integrity. Queries like "HPLC analysis of 2-Bromo-1-methylimidazole-5-carbaldehyde" or "79326-89-9 NMR spectrum" are frequently encountered in academic and industrial settings.

In conclusion, 2-Bromo-1-methylimidazole-5-carbaldehyde (CAS No. 79326-89-9) stands out as a multifaceted chemical building block with broad applications in drug development, material science, and green chemistry. Its unique structural features and reactivity profile continue to inspire innovative research, making it a compound of enduring significance in the scientific community. As interest grows in "sustainable synthetic routes" and "bioactive imidazole derivatives," this compound is poised to remain at the forefront of chemical innovation.

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